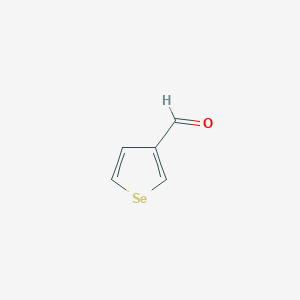
SELENOPHENE-3-CARBALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SELENOPHENE-3-CARBALDEHYDE is an organoselenium compound featuring a selenophene ring with a formyl group attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SELENOPHENE-3-CARBALDEHYDE typically involves the formation of the selenophene ring followed by the introduction of the formyl group. One common method is the cyclization of selenoacetylenes or selenoalkynes in the presence of a suitable catalyst, such as iron(III) chloride. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of elemental selenium or selenium dioxide as starting materials. These are reacted with appropriate organic precursors under controlled conditions to yield the desired selenophene derivative. The process may be optimized for large-scale production by adjusting parameters such as reaction time, temperature, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: SELENOPHENE-3-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Selenophenecarboxylic acid.
Reduction: 3-Selenophenemethanol.
Substitution: Halogenated selenophenes (e.g., 3-bromoselenophene).
Aplicaciones Científicas De Investigación
SELENOPHENE-3-CARBALDEHYDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of SELENOPHENE-3-CARBALDEHYDE involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Binding to enzymes: Modulating their activity through covalent or non-covalent interactions.
Generating reactive oxygen species: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Comparación Con Compuestos Similares
Thiophene-3-carboxaldehyde: Similar structure but contains sulfur instead of selenium.
Furan-3-carboxaldehyde: Contains oxygen instead of selenium.
Pyrrole-3-carboxaldehyde: Contains nitrogen instead of selenium.
Uniqueness: SELENOPHENE-3-CARBALDEHYDE is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various applications .
Propiedades
Número CAS |
18168-59-7 |
|---|---|
Fórmula molecular |
C5H4OSe |
Peso molecular |
159.06 g/mol |
Nombre IUPAC |
selenophene-3-carbaldehyde |
InChI |
InChI=1S/C5H4OSe/c6-3-5-1-2-7-4-5/h1-4H |
Clave InChI |
IPWXJCOSPVHJLK-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C=C1C=O |
SMILES canónico |
C1=C[Se]C=C1C=O |
Sinónimos |
3-Selenophenecarboxaldehyde (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















